Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate
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Overview
Description
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and pharmaceutical applications . The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of chlorine gas and high temperatures to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in minimizing by-products and enhancing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation Products: Oxides or hydroxylated derivatives.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity . This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate is unique due to the presence of both the ester and trifluoromethyl groups, which confer distinct physicochemical properties and biological activities . Compared to similar compounds, it offers enhanced stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .
Biological Activity
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article examines its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound belongs to the trifluoromethylpyridine family, characterized by its molecular formula C9H8ClF3N and a molecular weight of approximately 267.63 g/mol. The presence of the trifluoromethyl group (-CF₃) enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes effectively.
The trifluoromethyl group significantly influences the compound's ability to interact with biological targets. Research indicates that this interaction can modulate enzyme activity and receptor interactions, which may lead to therapeutic effects against various diseases, particularly neurological and inflammatory disorders.
Key Mechanisms:
- Enhanced Membrane Permeability : The trifluoromethyl group increases the compound's ability to cross cell membranes.
- Enzyme Inhibition : It can inhibit specific enzymes that play roles in disease pathways, potentially offering therapeutic benefits.
- Receptor Modulation : The compound may interact with receptors involved in neurotransmission and inflammation.
In Vitro Studies
Several studies have investigated the biological activity of this compound. Notably, it has shown potential in inhibiting various biological pathways:
Activity | EC50 (mg/L) | Reference |
---|---|---|
Inhibition of enzyme activity | 83 | |
Antibacterial activity against R. solanacearum | 40 - 78 | |
Antichlamydial activity | Not specified |
Case Studies and Applications
- Neurological Disorders : The compound's ability to modulate neurotransmitter receptors suggests potential applications in treating conditions like depression and anxiety. Its structural analogs have been studied for similar effects .
- Anti-inflammatory Properties : this compound has been shown to reduce inflammation in preclinical models, highlighting its promise as a therapeutic agent for inflammatory diseases.
- Agricultural Uses : Beyond medicinal applications, this compound is also being explored for its efficacy as an agrochemical, particularly in developing new herbicides and pesticides due to its biological activity against plant pathogens .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound sets it apart from other compounds in its class:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate | C₉H₈ClF₃N | Different position of chlorine and trifluoromethyl groups |
Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]glycinate | C₉H₈ClF₃N | Contains an amino acid moiety |
Properties
Molecular Formula |
C10H9ClF3NO2 |
---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
ethyl 2-[5-chloro-6-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)4-6-3-7(11)9(15-5-6)10(12,13)14/h3,5H,2,4H2,1H3 |
InChI Key |
NKTXQTHUJWMGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(N=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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